molecular formula C23H20FN3O B3924991 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol

7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol

Cat. No. B3924991
M. Wt: 373.4 g/mol
InChI Key: DGBXBTUKPYXYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that the compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. The compound has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs, which can affect the pharmacokinetics of other drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, as it has been found to induce cell death in normal cells as well as cancer cells. Therefore, careful consideration must be given to the dosage and administration of the compound in lab experiments.

Future Directions

There are several future directions for the study of 7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol. One possible direction is the development of new anti-cancer drugs based on the structure of this compound. Another direction is the study of the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound's potential interactions with other drugs and its effects on drug metabolism warrant further investigation.

Scientific Research Applications

7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the progression of the disease.

properties

IUPAC Name

7-[(4-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O/c1-14-4-3-5-20(25-14)27-21(16-8-11-18(24)12-9-16)19-13-10-17-7-6-15(2)26-22(17)23(19)28/h3-13,21,28H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBXBTUKPYXYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC(=N4)C)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-{(4-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol

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